molecular formula C42H28N2O4 B259160 [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone

[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone

Cat. No. B259160
M. Wt: 624.7 g/mol
InChI Key: JTDVQCHBTJMDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone, also known as HHTT, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a tetracyclic molecule that contains two pyrroloanthracene rings connected by a phenylene bridge. HHTT has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone is not well understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, such as proteins, lipids, and DNA, leading to cell death. [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been shown to be effective in killing cancer cells in vitro and in vivo, and its mechanism of action is being further studied to develop more effective cancer treatments.
Biochemical and Physiological Effects
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of tumor cells. [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has also been shown to have anti-inflammatory effects, and to inhibit the activity of enzymes involved in inflammation. In addition, [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been shown to have antioxidant properties, and to scavenge free radicals.

Advantages and Limitations for Lab Experiments

[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly fluorescent, which makes it a useful probe for studying DNA and RNA. However, [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has some limitations for lab experiments. It is sensitive to light and air, which can cause it to degrade over time. In addition, [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone is toxic to cells at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone research. One area of research is the development of [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone derivatives and analogs with improved properties, such as increased stability and reduced toxicity. Another area of research is the development of [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone-based therapies for cancer and other diseases. [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has also been studied for its potential as a photosensitizer for photodynamic therapy, and further research is needed to optimize its use in this application. Finally, [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been studied for its potential as a fluorescent probe for studying DNA and RNA, and further research is needed to develop more sensitive and selective probes based on [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone.

Synthesis Methods

[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been synthesized using various methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Pictet-Spengler reaction. The most commonly used method for synthesizing [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone is the Diels-Alder reaction, which involves the reaction of two molecules of 1,2,3,4-tetrahydroanthracene with one molecule of 1,4-benzoquinone. The reaction is catalyzed by a Lewis acid, such as aluminum chloride or boron trifluoride, and yields [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone as a yellow crystalline solid.

Scientific Research Applications

[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for studying DNA and RNA, as well as for the detection of metal ions. [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizing agent. In addition, [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been used as a starting material for the synthesis of other compounds, such as [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone derivatives and analogs.

properties

Product Name

[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone

Molecular Formula

C42H28N2O4

Molecular Weight

624.7 g/mol

IUPAC Name

17-[4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C42H28N2O4/c45-39-35-31-23-9-1-2-10-24(23)32(26-12-4-3-11-25(26)31)36(35)40(46)43(39)21-17-19-22(20-18-21)44-41(47)37-33-27-13-5-6-14-28(27)34(38(37)42(44)48)30-16-8-7-15-29(30)33/h1-20,31-38H

InChI Key

JTDVQCHBTJMDEM-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)N7C(=O)C8C(C7=O)C9C1=CC=CC=C1C8C1=CC=CC=C91

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)N7C(=O)C8C(C7=O)C9C1=CC=CC=C1C8C1=CC=CC=C91

Origin of Product

United States

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